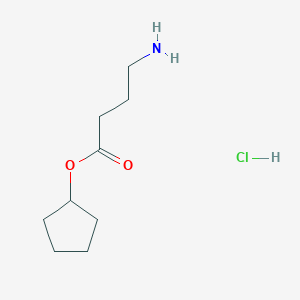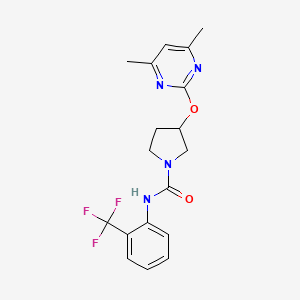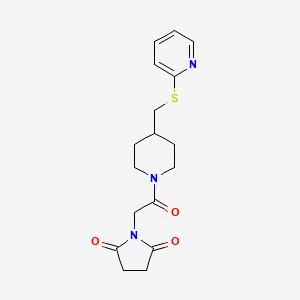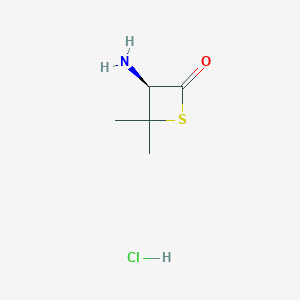
Cyclopentyl 4-aminobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 4-aminobutanoate hydrochloride is a chemical compound with the CAS Number: 1311314-76-7. It has a molecular weight of 207.7 and its IUPAC name is cyclopentyl 4-aminobutanoate hydrochloride .
Molecular Structure Analysis
The molecular formula of Cyclopentyl 4-aminobutanoate hydrochloride is C9H18ClNO2 . The Inchi Code is 1S/C9H17NO2.ClH/c10-7-3-6-9 (11)12-8-4-1-2-5-8;/h8H,1-7,10H2;1H .Physical And Chemical Properties Analysis
Cyclopentyl 4-aminobutanoate hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Applications De Recherche Scientifique
Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids
Cyclopentyl 4-aminobutanoate hydrochloride is a derivative of γ-aminobutyric acid, and its synthesis involves the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, yielding 4-amino-3-R-4phenylbutanoic acid hydrochlorides. This method offers a direct preparation of targeted γ-aminobutyric acid hydrochlorides with satisfactory yields, highlighting the compound's relevance in pharmaceutical applications (Vasil'eva et al., 2016).
Application in Anticonvulsant Activity
An ester based on l-menthol and phenibut, specifically (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, exhibited potential anticonvulsant properties. Its synthesis involved using N,N′-dicyclohexylcarbodiimide as a coupling agent and was tested on models of chemically- and electrically-induced seizures, indicating its pharmacological significance (Nesterkina et al., 2022).
Catalysis of Ester Aminolysis by Cyclodextrins
The compound's derivatives were studied for their role in catalyzing the aminolysis of p-nitrophenyl alkanoates by primary amines. This research showcased how cyclodextrins can influence the rate of the reaction, offering insights into the compound's potential in synthetic organic chemistry and catalysis (Gadosy et al., 2000).
Thermodynamic Analysis in Synthesis Processes
A study involving thermodynamic calculations for the synthesis of cyclopentanol from cyclopentene, which uses similar cyclic structures, provided insights into the optimal conditions for synthesis reactions. The research detailed the influence of temperature and reactant ratios, offering valuable data that could be applicable to the synthesis of related compounds like cyclopentyl 4-aminobutanoate hydrochloride (Yao et al., 2015).
Synthesis and Characterization of Five-Membered Cyclic Alcohols and Ketones
A study reported the synthesis of a range of substituted cyclopentane derivatives, highlighting their importance as intermediates in preparing compounds with potential pharmacological activities. The process involved various synthetic techniques and characterizations, which could be pertinent to the synthesis and understanding of cyclopentyl 4-aminobutanoate hydrochloride derivatives (Costa et al., 2017).
Safety and Hazards
The safety information available indicates that Cyclopentyl 4-aminobutanoate hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Mode of Action
The mode of action of Cyclopentyl 4-aminobutanoate hydrochloride is currently unknown. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Propriétés
IUPAC Name |
cyclopentyl 4-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-3-6-9(11)12-8-4-1-2-5-8;/h8H,1-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETJGZRAAHEEQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-aminobutanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)


![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

